REACTION_CXSMILES
|
ClCC(Cl)CCl.C1C(Cl)=C(Cl)C=C(Cl)C=1OCCO.[Cl:20][CH:21]([Cl:27])[C:22](Cl)([Cl:25])[CH2:23][Cl:24].[Cl:28][C:29]([Cl:35])([Cl:34])[CH:30]([Cl:33])[CH2:31]Cl.ClC(Cl)(Cl)C(Cl)(Cl)C>>[Cl:33][C:30]([C:29]([Cl:35])([Cl:34])[Cl:28])=[CH2:31].[Cl:20][C:21]([Cl:27])=[C:22]([Cl:25])[CH2:23][Cl:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CCl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO
|
Name
|
tetrachloropropanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(CCl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(CCl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C)(Cl)Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then provided to a reactor where it
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C)C(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(CCl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCC(Cl)CCl.C1C(Cl)=C(Cl)C=C(Cl)C=1OCCO.[Cl:20][CH:21]([Cl:27])[C:22](Cl)([Cl:25])[CH2:23][Cl:24].[Cl:28][C:29]([Cl:35])([Cl:34])[CH:30]([Cl:33])[CH2:31]Cl.ClC(Cl)(Cl)C(Cl)(Cl)C>>[Cl:33][C:30]([C:29]([Cl:35])([Cl:34])[Cl:28])=[CH2:31].[Cl:20][C:21]([Cl:27])=[C:22]([Cl:25])[CH2:23][Cl:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CCl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO
|
Name
|
tetrachloropropanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(CCl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(CCl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C)(Cl)Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then provided to a reactor where it
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C)C(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(CCl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCC(Cl)CCl.C1C(Cl)=C(Cl)C=C(Cl)C=1OCCO.[Cl:20][CH:21]([Cl:27])[C:22](Cl)([Cl:25])[CH2:23][Cl:24].[Cl:28][C:29]([Cl:35])([Cl:34])[CH:30]([Cl:33])[CH2:31]Cl.ClC(Cl)(Cl)C(Cl)(Cl)C>>[Cl:33][C:30]([C:29]([Cl:35])([Cl:34])[Cl:28])=[CH2:31].[Cl:20][C:21]([Cl:27])=[C:22]([Cl:25])[CH2:23][Cl:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CCl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO
|
Name
|
tetrachloropropanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(CCl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(CCl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C)(Cl)Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then provided to a reactor where it
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C)C(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(CCl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |